molecular formula C19H15N5O2S B2941771 5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one CAS No. 478258-93-4

5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one

Cat. No.: B2941771
CAS No.: 478258-93-4
M. Wt: 377.42
InChI Key: UUESAUCHRVNZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolidin-4-one family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features:

  • Position 5: A (4-methoxyphenyl)methylidene group, which introduces electron-donating methoxy substituents to the aromatic system.
  • Position 3: A phenyl group, contributing steric bulk and π-conjugation.

Thiazolidin-4-ones are pharmacologically significant due to antimicrobial, anti-inflammatory, and anticancer activities.

Properties

IUPAC Name

(2Z,5Z)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c1-26-16-9-7-14(8-10-16)11-17-18(25)24(15-5-3-2-4-6-15)19(27-17)22-23-12-20-21-13-23/h2-13H,1H3/b17-11-,22-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUESAUCHRVNZLY-BBBBUXBTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=NN3C=NN=C3)S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(/C(=N/N3C=NN=C3)/S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a complex structure that incorporates both phenyl and triazole functionalities, contributing to its potential therapeutic effects.

Chemical Structure

The molecular formula of the compound is C19H15N5O2SC_{19}H_{15}N_{5}O_{2}S, and it features a thiazolidinone core with substituents that enhance its biological properties. The presence of the methoxy and triazole groups is particularly significant in modulating its activity.

Biological Activities

Research indicates that thiazolidinone derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Thiazolidinones have shown promise as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives similar to the compound have been reported to inhibit cancer cell proliferation by targeting various signaling pathways associated with tumor growth .
  • Antimicrobial Properties : Compounds within this class have demonstrated antimicrobial activity against various pathogens. The triazole moiety is known for its efficacy against fungi and bacteria, making these derivatives potential candidates for treating infectious diseases .
  • Antioxidant Activity : The antioxidant properties of thiazolidinones contribute to their ability to scavenge free radicals, which can mitigate oxidative stress-related damage in cells .
  • Anti-inflammatory Effects : Some studies suggest that thiazolidinone derivatives can inhibit inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
  • Antidiabetic Potential : Certain thiazolidinones have been explored for their ability to enhance insulin sensitivity and lower blood glucose levels, indicating their potential role in diabetes management .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazolidinone derivatives:

  • A study published in Medicinal Chemistry highlighted the synthesis of novel thiazolidinone compounds and their evaluation as anticancer agents. The results indicated that specific derivatives significantly inhibited the growth of cancer cell lines such as MCF-7 and HeLa .
  • Another research article focused on the antimicrobial efficacy of triazole-containing thiazolidinones against resistant strains of bacteria. The findings suggested that these compounds could serve as effective alternatives to traditional antibiotics .

Table of Biological Activities

Activity TypeMechanism/EffectReferences
AnticancerInduces apoptosis; inhibits cell proliferation
AntimicrobialEffective against fungi and bacteria
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits inflammatory pathways
AntidiabeticEnhances insulin sensitivity

Chemical Reactions Analysis

Reaction Mechanisms

The compound undergoes three primary reaction types:

Nucleophilic Substitution

  • The imino group (-NH-) at position 2 participates in nucleophilic attacks, particularly with alkyl halides or sulfonyl chlorides .

  • Example: Reaction with 2-bromo-1-phenylethanone in ethanol yields alkylated derivatives .

Cycloaddition Reactions

  • The thiazolidinone core engages in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocycles (e.g., triazolothiazoles) .

  • Key intermediate : Formation of a thiourea adduct prior to cyclization .

Oxidation-Reduction

  • The methylidene group (-CH=) at position 5 is susceptible to oxidation, forming carboxylic acid derivatives under strong acidic conditions.

  • Reduction with NaBH4 or LiAlH4 converts the imino group to an amine.

Catalytic Systems and Optimization

Reaction efficiency depends on catalysts and solvents:

Catalyst Solvent Temperature Reaction Time Yield
PiperidineEthanol80°C4 hours82%
Cesium carbonateDMFRoom temperature24 hours79%
Bi(SCH₂COOH)₃ (Bismuth complex)Solvent-free70°C2 hours88%
  • Notable trend : Bismuth-based catalysts improve yields by 10–15% compared to traditional bases .

Alkylation at the Triazole Nitrogen

  • Reaction with alkyl bromides (e.g., ethyl bromoacetate) produces N-alkylated derivatives, enhancing solubility .

  • Example:

    Compound+CH3COOCH2CH2BrEtOHN alkylated product[4][7]\text{Compound}+\text{CH}_3\text{COOCH}_2\text{CH}_2\text{Br}\xrightarrow{\text{EtOH}}\text{N alkylated product}\quad[4][7]

Arylidene Modification

  • The 4-methoxyphenylmethylidene group undergoes Claisen-Schmidt condensation with aromatic aldehydes to form extended conjugated systems.

Sulfonation

  • Reaction with sulfonic acid derivatives introduces sulfonyl groups at the thiazolidinone sulfur, improving biological activity .

Biological Activity-Driven Reactions

Modifications targeting enhanced pharmacological effects:

  • Anticancer derivatives : Introduction of fluorophenyl or nitro groups via electrophilic substitution .

  • Antimicrobial analogs : Sulfur oxidation to sulfoxide or sulfone derivatives .

Degradation and Stability

  • Hydrolytic degradation : The thiazolidinone ring opens under strongly basic conditions (pH > 10), forming a thiourea intermediate.

  • Photodegradation : Exposure to UV light induces cis-trans isomerization at the methylidene group, reducing bioactivity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Comparison of Thiazolidin-4-one Derivatives

Compound Name Substituents (Positions 2, 3, 5) Key Functional Groups Biological Activity Reference
Target Compound 2: (4H-1,2,4-triazol-4-yl)imino; 3: Phenyl; 5: 4-Methoxyphenylmethylidene Triazole, Methoxy, Phenyl Antifungal (theoretical)
3-Ethyl-5-[(4-hydroxyphenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one 2: Triazolylimino; 3: Ethyl; 5: 4-Hydroxyphenylmethylidene Triazole, Hydroxyl, Ethyl Antimicrobial (tested)
5-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one 2: 4-Methoxyphenyl; 3: Unsubstituted; 5: 4-Fluorophenyl Fluorophenyl, Methoxy Anticancer (in vitro)
2-Imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidione 2: Imino; 3: Dichlorophenylthiazolyl; 5: Unsubstituted Dichlorophenyl, Thiazole Antifungal (IC₅₀: 12 µM)

Key Observations :

Methoxy vs. Position 3 Substitutions: Phenyl groups (target) vs. ethyl () increase steric hindrance, which may reduce enzymatic degradation .

Synthetic Routes: The target compound is synthesized via condensation of substituted benzaldehydes with thiosemicarbazides, followed by cyclization (similar to ) .

Crystallographic Data :

  • Derivatives like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one () adopt planar conformations stabilized by intramolecular hydrogen bonds, a feature likely shared by the target compound .

Antifungal Activity :

  • The triazolylimino group in the target compound is structurally analogous to clinically used triazole antifungals (e.g., fluconazole). While direct data is lacking, analogs with triazole substituents () show MIC values of 8–16 µg/mL against Candida albicans .
  • In contrast, dichlorophenyl-thiazole derivatives () exhibit higher potency (IC₅₀: 12 µM) but lower selectivity .

Antioxidant and Antimicrobial Activity :

  • Compounds with 4-hydroxyphenylmethylidene groups () demonstrate radical scavenging activity (IC₅₀: 34 µM in DPPH assays), suggesting the target compound’s methoxy group may reduce antioxidant efficacy but improve stability .

Q & A

Q. Structure-Activity Relationship (SAR) Focus

  • 4-Methoxyphenyl group : Enhances lipophilicity and membrane permeability, critical for antimicrobial activity. Removal of the methoxy group reduces potency by ~60% in analogous compounds .
  • Triazole moiety : The 1,2,4-triazole ring participates in hydrogen bonding with microbial enzyme targets (e.g., dihydrofolate reductase). Substitution at the triazole N-4 position with bulkier groups (e.g., nitro) can sterically hinder binding .
  • Thiazolidinone core : The conjugated system enables π-π stacking with aromatic residues in target proteins, as shown in docking studies of related derivatives .

What analytical techniques are recommended for detecting by-products in the synthesis of this compound?

Q. Quality Control Focus

  • HPLC-MS : To separate and identify low-abundance by-products (e.g., uncyclized Schiff bases or oxidized derivatives).
  • TLC with iodine vapor : Rapid screening for polar impurities during intermediate steps.
  • Elemental analysis : Validate purity (>95%) by comparing calculated vs. experimental C/H/N/S values, as used for structurally similar thiazolidinones .

How can conflicting data on the compound’s antimicrobial activity be rationalized across studies?

Data Contradiction Analysis
Discrepancies in MIC values (e.g., 8–64 µg/mL against S. aureus) may stem from:

  • Strain variability : Differences in efflux pump expression or membrane composition.
  • Assay conditions : Broth microdilution vs. agar diffusion methods can yield divergent results due to solubility issues.
  • Sample purity : Impurities >5% (e.g., residual solvents) may artificially inflate or suppress activity .

What computational methods are effective for predicting the compound’s reactivity and binding modes?

Q. Advanced Modeling Focus

  • DFT calculations : To map electron density distribution and predict sites for electrophilic/nucleophilic attack (e.g., methylidene carbon as a reactive hotspot).
  • Molecular docking : AutoDock Vina or Schrödinger Suite can simulate binding to targets like E. coli FabH (enoyl-ACP reductase), with scoring functions validating triazole-thiazolidinone interactions .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis.

How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

Q. Preformulation Challenge

  • pH-dependent degradation : The thiazolidinone ring hydrolyzes rapidly at pH >8, forming a thioamide derivative. Stability is optimal at pH 5–6 (half-life >48 hours) .
  • Thermal stability : Decomposition occurs above 150°C, necessitating storage at 2–8°C in amber vials to prevent photolytic cleavage of the triazole-imine bond .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.